3-Bromomethyl-cyclobutanecarbaldehyde
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Overview
Description
3-Bromomethyl-cyclobutanecarbaldehyde is an organic compound with the molecular formula C6H9BrO. It is characterized by a cyclobutane ring substituted with a bromomethyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-cyclobutanecarbaldehyde typically involves the bromination of cyclobutanecarbaldehyde. One common method is the bromination of cyclobutanecarbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromomethyl-cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Oxidation reactions produce cyclobutanecarboxylic acid.
- Reduction reactions yield cyclobutanemethanol .
Scientific Research Applications
3-Bromomethyl-cyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-cyclobutanecarbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the strain in the cyclobutane ring, which can affect the stability and reactivity of intermediates formed during reactions .
Comparison with Similar Compounds
Cyclobutanecarbaldehyde: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-Chloromethyl-cyclobutanecarbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Hydroxymethyl-cyclobutanecarbaldehyde: Contains a hydroxymethyl group instead of bromomethyl, affecting its chemical behavior.
Uniqueness: 3-Bromomethyl-cyclobutanecarbaldehyde is unique due to the presence of both a bromomethyl group and an aldehyde group on a strained cyclobutane ring. This combination of functional groups and ring strain imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-(bromomethyl)cyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-3-5-1-6(2-5)4-8/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVCQYXTLSFFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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